

Commercial Suppliers and Technical Guide for H-Phe(2-Cl)-OH

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Compound of Interest

Compound Name: H-Phe(2-Cl)-OH

Cat. No.: B556779

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This guide provides a comprehensive overview of the commercial availability of 2-Chloro-L-phenylalanine (**H-Phe(2-Cl)-OH**), a non-canonical amino acid increasingly utilized in peptide and medicinal chemistry. The information presented herein is intended to assist researchers in sourcing this critical building block and to provide a foundational understanding of its application in solid-phase peptide synthesis.

Commercial Availability

A number of chemical suppliers offer **H-Phe(2-Cl)-OH** and its N-Fmoc protected derivative, Fmoc-Phe(2-Cl)-OH, which is essential for its incorporation into peptides using standard solid-phase synthesis methodologies. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity	Available Quantities
AdooQ Bioscience	H-Phe(2-Cl)-OH	103616-89-3	199.63	>99% (HPLC)	1g, Bulk
MedChemExpress	H-Phe(2-Cl)-OH	103616-89-3	199.63	99.92%	Inquire
Aapptec	H-Phe(2-Cl)-OH	103616-89-3	199.6	Inquire	1g, 5g, Bulk
AbMole	H-Phe(2-Cl)-OH	103616-89-3	199.63	>99.0%	1g, Bulk
Sigma-Aldrich	Fmoc-Phe(2-Cl)-OH	198560-41-7	421.87	≥97.0% (HPLC)	Inquire

Physicochemical Properties and Storage

H-Phe(2-Cl)-OH is typically supplied as a white to off-white solid.[1] Proper storage is crucial to maintain its integrity. Suppliers generally recommend storing the lyophilized powder at -20°C for long-term stability, where it can be stable for up to three years.[1] For short-term storage, 4°C is acceptable for up to two years.[2] Once in solution, it is recommended to store at -80°C for up to six months or -20°C for up to one month to prevent degradation.[1][2]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of **H-Phe(2-Cl)-OH** in drug discovery and development is its incorporation into peptide chains. This is typically achieved using its N α -Fmoc protected form, Fmoc-Phe(2-Cl)-OH, in an automated or manual solid-phase peptide synthesizer. The following is a generalized protocol for the incorporation of Fmoc-Phe(2-Cl)-OH into a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials and Reagents

- Fmoc-Phe(2-Cl)-OH
- Solid-phase synthesis resin (e.g., pre-loaded Wang resin or Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents:
 - N,N'-Diisopropylcarbodiimide (DIC)
 - 1-Hydroxybenzotriazole (HOBt) or OxymaPure®
 - (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Cold diethyl ether

Protocol

1. Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel to ensure optimal reaction conditions.

2. Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes). The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Coupling:

- **Activation:** In a separate vessel, Fmoc-Phe(2-Cl)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated by dissolving it in DMF with a coupling agent such as DIC/HOBt or HATU/DIPEA.
- **Coupling:** The activated Fmoc-Phe(2-Cl)-OH solution is added to the reaction vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. A ninhydrin test can be performed to monitor the completion of the coupling reaction.
- **Washing:** After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

4. **Chain Elongation:** Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.

5. **Final Fmoc Deprotection:** After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

6. **Cleavage and Deprotection:** The synthesized peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed. The resin is treated with a cleavage cocktail (e.g., TFA/TIS/water) for 2-4 hours at room temperature.[3] The cleavage mixture is then filtered to separate the resin, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.

7. **Purification and Analysis:** The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

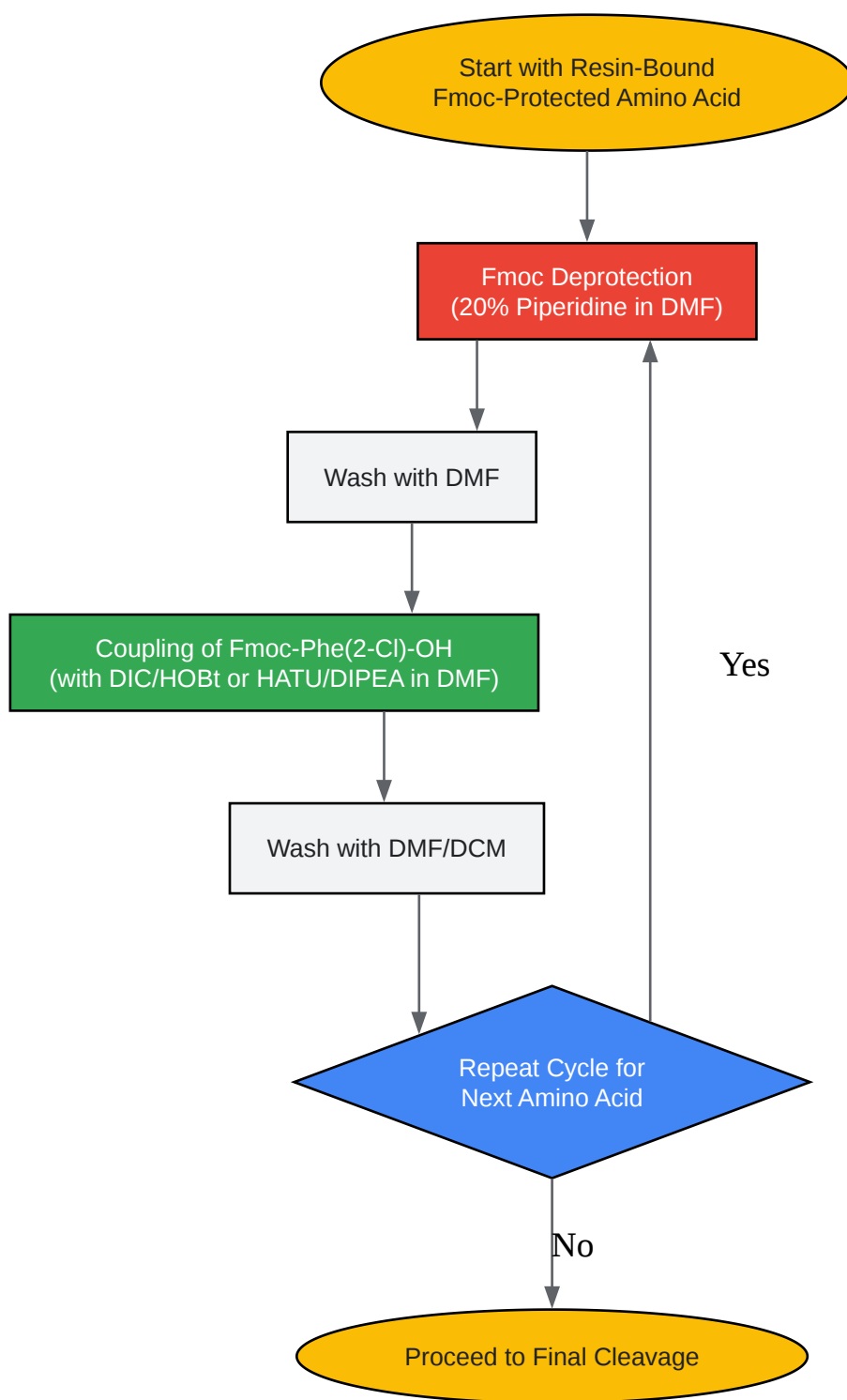
Visualizing the Workflow

The following diagrams illustrate the key logical steps in the application of **H-Phe(2-Cl)-OH** in peptide synthesis.



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Caption: Workflow for Solid-Phase Peptide Synthesis incorporating **H-Phe(2-Cl)-OH**.



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